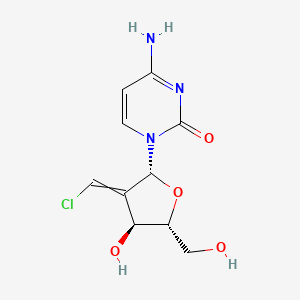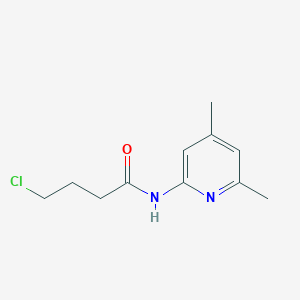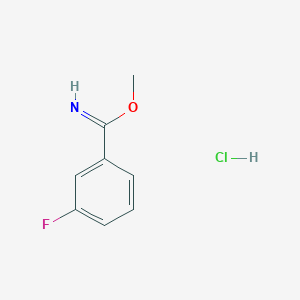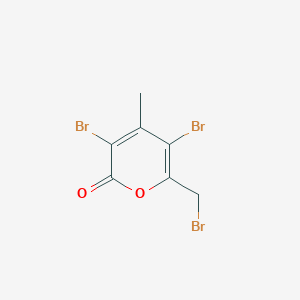
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is a chemical compound known for its unique structure and properties It is an ester formed by the reaction of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate typically involves the esterification of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and under reflux conditions to drive the reaction to completion. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol and dodecanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester group or other functional groups present in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include the original alcohol and acid from hydrolysis, oxidized derivatives from oxidation, and reduced forms from reduction reactions.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The compound may also modulate specific enzymes or receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate
Uniqueness
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is unique due to its specific ester linkage and the presence of a long polyether chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
| 185011-41-0 | |
Formule moléculaire |
C31H62O11 |
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C31H62O11/c1-3-4-5-6-7-8-9-10-11-12-31(32)42-30-29-41-28-27-40-26-25-39-24-23-38-22-21-37-20-19-36-18-17-35-16-15-34-14-13-33-2/h3-30H2,1-2H3 |
Clé InChI |
NYKQSILRQQTXTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)



